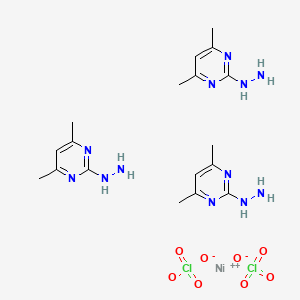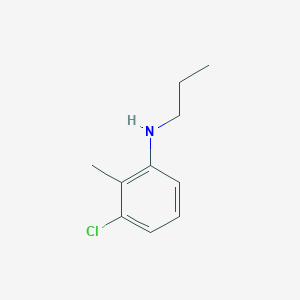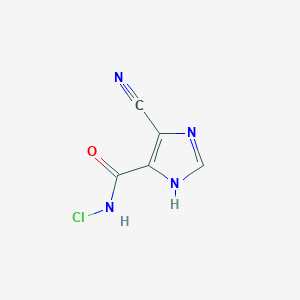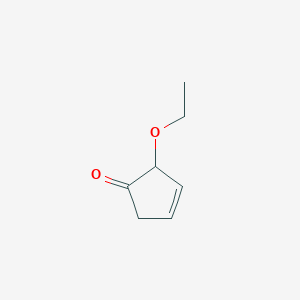
2-Ethoxycyclopent-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxycyclopent-3-en-1-one is a cyclic β-alkoxy α,β-unsaturated ketone. This compound is characterized by its unique structure, which includes both an ethoxy group and a cyclopentenone ring. It is a colorless liquid with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxycyclopent-3-en-1-one can be synthesized through various methods. One common approach involves the manganese (III) acetate-based tandem oxidation of cyclopentenone derivatives . Another method includes the acid-catalyzed dehydration of cyclopentanediols . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxycyclopent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxycyclopent-3-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 2-Ethoxycyclopent-3-en-1-one involves its interaction with molecular targets through its α,β-unsaturated ketone moiety. This functional group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. The compound’s effects are mediated through its ability to modify proteins and other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxycyclopent-3-en-1-one can be compared with other similar compounds, such as:
Cyclopentenone: Lacks the ethoxy group and has different reactivity and applications.
3-Ethoxy-2-cyclopentenone: An isomer with similar properties but different structural arrangement.
Cyclohexenone: A six-membered ring analog with distinct chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
64340-00-7 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
2-ethoxycyclopent-3-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-2-9-7-5-3-4-6(7)8/h3,5,7H,2,4H2,1H3 |
InChI-Schlüssel |
KJDHSGHPGKZLRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C=CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


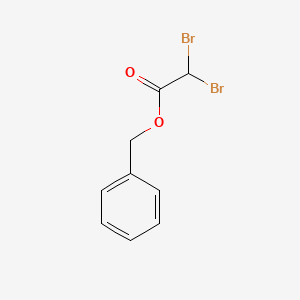
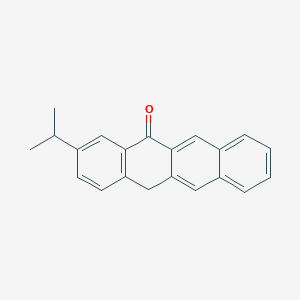
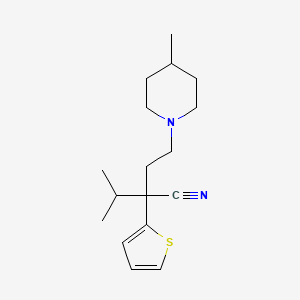


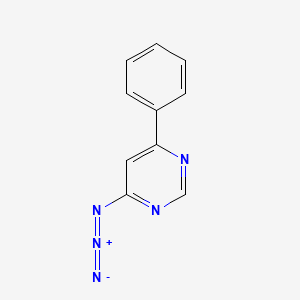
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
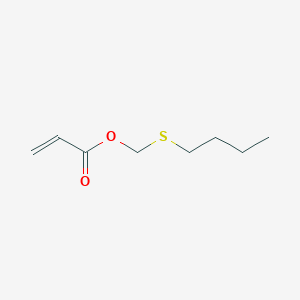
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
